![molecular formula C8H9NO2S B1623228 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid CAS No. 924871-17-0](/img/structure/B1623228.png)

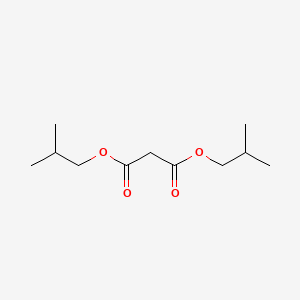

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Overview

Description

Synthesis Analysis

Several synthetic methods have been employed to prepare 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid. One common approach involves the cyclization of appropriate precursors containing both pyridine and thiophene moieties. For instance, 4-methylbenzenesulfonyl chloride has been used as a starting material to synthesize derivatives of this compound . The synthesis typically involves conventional techniques and subsequent characterization using elemental analysis, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR).

Scientific Research Applications

1. Pharmacological Effects and Potential Uses

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid, as a part of the carboxylic acid group, shares some attributes and potential uses with other carboxylic acids. Chlorogenic Acid (CGA), a biologically active polyphenol, has been highlighted for its therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA's ability to modulate lipid and glucose metabolism indicates potential for the treatment of disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA exhibits hepatoprotective effects by safeguarding against chemical or lipopolysaccharide-induced injuries (Naveed et al., 2018).

2. Interaction with Metals and Biological Importance

The interaction of metals with biologically important molecules like carboxylic acids has significant implications. Studies involving spectroscopic techniques have examined the perturbation of the electronic system of molecules like 3-pyridine carboxylic acids due to the presence of metals. Understanding these interactions is crucial for comprehending the nature of compounds' interactions with biological targets, such as cellular receptors or key cellular components (Lewandowski et al., 2005).

3. Potential for Synthesis of CNS Acting Drugs

Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, similar to the structure of this compound, form a significant class of organic compounds. They are recognized for their potential CNS effects, which can range from depression to euphoria to convulsion. Understanding the roles of functional chemical groups in these compounds can guide the synthesis of novel CNS-acting drugs (Saganuwan, 2017).

4. Role in Biocatalysis and Industrial Applications

Carboxylic acids are highlighted for their role as biorenewable chemicals used as precursors for various industrial chemicals. They can become inhibitory to microbes at concentrations below the desired yield and titer, indicating the need for metabolic engineering strategies to increase robustness in microbial strains used in biocatalysis. Understanding these mechanisms can aid in engineering robust strains for improved industrial performance (Jarboe et al., 2013).

properties

IUPAC Name |

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h4,9H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRYZXPKMOJBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424275 | |

| Record name | 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924871-17-0 | |

| Record name | 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

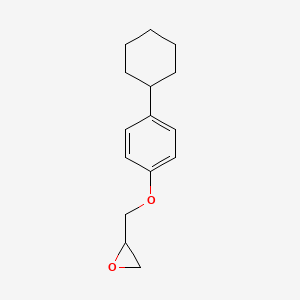

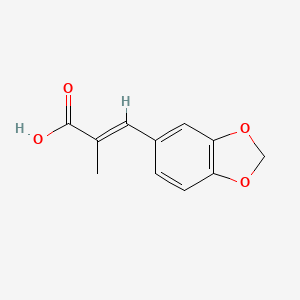

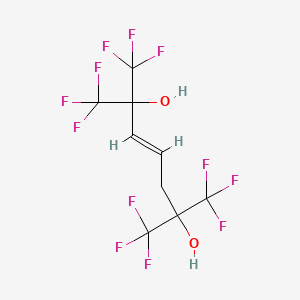

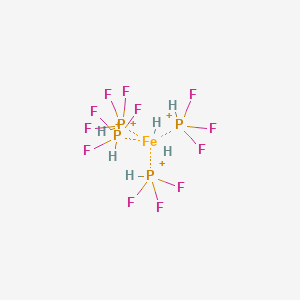

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Dimethylamino)propyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B1623145.png)

![Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]-](/img/structure/B1623157.png)

![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)-](/img/structure/B1623167.png)